molecular formula C25H18ClFN2O4 B2797289 N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866344-26-5

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2797289
CAS RN: 866344-26-5
M. Wt: 464.88
InChI Key: AMPKCYWDGGNTPI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide, also known as CFA, is a compound that has been used in scientific research for its potential therapeutic applications. CFA is a synthetic compound that belongs to the quinoline family and has been studied for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the inhibition of various signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
This compound also inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to be effective in inhibiting inflammation and tumor growth in both in vitro and in vivo studies.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and its toxicity can be dose-dependent. Additionally, this compound has been shown to have a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide. One area of research is the development of this compound analogs that have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Another area of research is the investigation of the potential of this compound in combination with other anti-inflammatory and anti-tumor agents. Studies have shown that combination therapy can be more effective than single-agent therapy in some cases.
Finally, further studies are needed to determine the potential of this compound in other disease states, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-N-methoxyacetamide in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with 4-fluoro-3-nitrobenzoic acid to form this compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of anti-inflammatory agents. Studies have shown that this compound has potent anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
This compound has also been studied for its potential anti-tumor properties. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-6-17(27)7-3-15)13-29(22)14-23(30)28-18-8-4-16(26)5-9-18/h2-13H,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKCYWDGGNTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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